![molecular formula C6H14ClN3 B13466319 1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride](/img/structure/B13466319.png)
1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride is a chemical compound known for its unique structure and reactivity. It is a diazirine derivative, which are compounds containing a three-membered ring consisting of one carbon and two nitrogen atoms. This compound is often used in photochemistry and as a photoaffinity label due to its ability to form reactive intermediates upon exposure to light .
Méthodes De Préparation
The synthesis of 1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride typically involves multiple steps:
Formation of the diazirine ring: This step involves the reaction of appropriate precursors under specific conditions to form the diazirine ring.
Introduction of the amine group: The amine group is introduced through a substitution reaction, where a suitable amine precursor reacts with the diazirine intermediate.
Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up production.
Analyse Des Réactions Chimiques
1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride undergoes several types of chemical reactions:
Photolysis: Upon exposure to UV light, the diazirine ring breaks, forming reactive carbene intermediates that can insert into various chemical bonds.
Substitution reactions: The amine group can participate in nucleophilic substitution reactions, where it replaces other functional groups in a molecule.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reactants used.
Applications De Recherche Scientifique
1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the study of protein-protein and protein-DNA interactions by forming covalent bonds with target molecules upon light activation.
Medicine: Investigated for its potential use in drug development and as a tool for mapping drug-target interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The primary mechanism of action for 1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride involves the formation of reactive carbene intermediates upon exposure to UV light. These intermediates can insert into various chemical bonds, forming covalent linkages with target molecules. This property makes it a valuable tool for studying molecular interactions and mapping binding sites .
Comparaison Avec Des Composés Similaires
1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride can be compared with other diazirine derivatives:
3-(trifluoromethyl)-3H-diazirine: Known for its high reactivity and stability, often used in similar applications.
3-(phenyl)-3H-diazirine: Another diazirine derivative with different reactivity and binding properties.
3-(methyl)-3H-diazirine: A simpler diazirine compound with distinct chemical properties.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C6H14ClN3 |
|---|---|
Poids moléculaire |
163.65 g/mol |
Nom IUPAC |
[3-(2-methylpropyl)diazirin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H13N3.ClH/c1-5(2)3-6(4-7)8-9-6;/h5H,3-4,7H2,1-2H3;1H |
Clé InChI |
UBJKMEHPTFYCCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1(N=N1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid](/img/structure/B13466247.png)
![{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13466251.png)
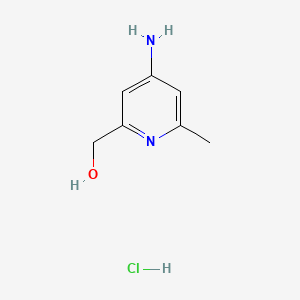
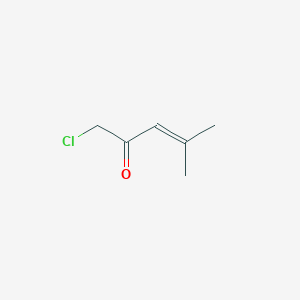
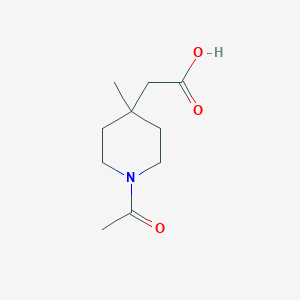
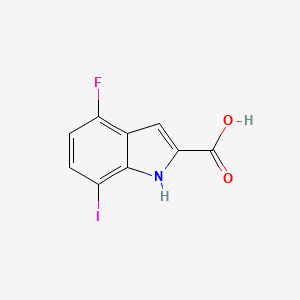
![2-Bromobicyclo[2.2.1]heptan-7-ol](/img/structure/B13466277.png)
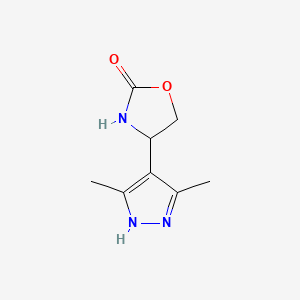
![1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13466301.png)
![1-(Methoxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13466311.png)
![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13466320.png)
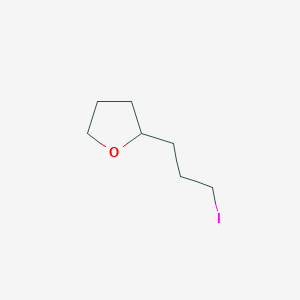
![3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid](/img/structure/B13466333.png)
![N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13466339.png)
